Tetronothiodin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

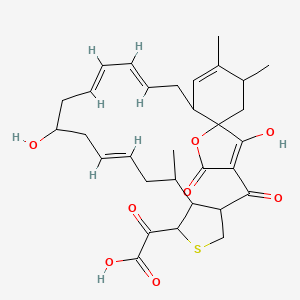

La tétronothiodine est un produit naturel isolé de la culture de l'espèce Streptomyces NR0489. Elle est connue pour son unité oxaspirobicyclique unique et son fragment de tétrahydrothiophène fonctionnalisé, liés par un squelette macrocyclique . Ce composé a attiré l'attention en raison de ses activités biologiques puissantes, notamment en tant qu'antagoniste du récepteur de la cholécystokinine .

Méthodes De Préparation

La synthèse de la tétronothiodine implique plusieurs étapes. Une approche comprend la synthèse d'un précurseur de l'unité oxaspirobyciclique de la tétronothiodine. Cette synthèse a été réalisée en huit étapes, produisant la lactone α-hydroxy sous forme de mélange diastéréoisomérique . La préparation de la tétronothiodine implique également l'utilisation de divers réactifs et conditions, tels que le n-butyllithium et le brome .

Analyse Des Réactions Chimiques

La tétronothiodine subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le brome et des agents réducteurs comme le n-butyllithium . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine, avec des modifications de l'unité oxaspirobicyclique et du fragment de tétrahydrothiophène .

Applications de la recherche scientifique

La tétronothiodine a un large éventail d'applications de recherche scientifique. En chimie, elle est étudiée pour ses caractéristiques structurales uniques et son potentiel en tant qu'intermédiaire de synthèse . En biologie et en médecine, la tétronothiodine est étudiée pour son rôle d'antagoniste du récepteur de la cholécystokinine, ce qui pourrait avoir des implications pour le traitement de divers troubles gastro-intestinaux et neurologiques . De plus, ses activités biologiques puissantes en font un candidat pour des recherches plus approfondies en matière de développement de médicaments .

Mécanisme d'action

Le mécanisme d'action de la tétronothiodine implique son interaction avec les récepteurs de la cholécystokinine. En se liant à ces récepteurs, la tétronothiodine inhibe leur activité, ce qui peut affecter divers processus physiologiques, notamment la digestion et la neurotransmission . Les cibles moléculaires de la tétronothiodine sont principalement les récepteurs de la cholécystokinine situés dans les tissus périphériques et le système nerveux central .

Applications De Recherche Scientifique

Pharmacological Applications

1. Cancer Treatment

Tetronothiodin has shown promise as a therapeutic agent in oncology. Studies indicate that it can inhibit the proliferation of cancer cells by targeting specific sodium channels involved in tumor growth. Notably, research has demonstrated that this compound reduces cell invasion in non-small cell lung carcinoma cell lines, suggesting its role as a potential tumor suppressor.

- Mechanism of Action : this compound acts primarily through the inhibition of calcium influx induced by cholecystokinin (CCK) in rat anterior pituitary tumor cells. This inhibition is crucial as excessive calcium levels can promote cancer cell proliferation and metastasis .

- Case Study : In experimental models, this compound treatment resulted in a significant decrease in tumor weight and improved survival rates compared to traditional chemotherapy agents like doxorubicin, which often have severe side effects .

2. Analgesic Properties

The analgesic effects of this compound have been explored extensively. It has been identified as an effective pain management option in various pain models, including neuropathic and visceral pain.

- Clinical Relevance : this compound's ability to block sodium channels selectively makes it a potent candidate for treating chronic pain conditions without the adverse effects commonly associated with opioid analgesics .

- Research Findings : In preclinical studies, this compound has shown efficacy in reducing pain in models of cancer-related pain, indicating its potential for broader applications in pain management strategies .

Biochemical Mechanisms

This compound's effectiveness is largely attributed to its interaction with voltage-gated sodium channels. By blocking these channels, it prevents the propagation of action potentials in neurons, thereby inhibiting pain transmission and potentially reducing tumor cell invasiveness.

- Sodium Channel Targeting : The compound selectively inhibits several subtypes of sodium channels (e.g., NaV1.1, NaV1.2), which are critical in both neuronal excitability and cancer cell metastasis. This specificity allows for targeted therapeutic approaches with reduced side effects compared to less selective agents .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Treatment | Inhibition of calcium influx via CCK receptors | Reduces tumor weight; enhances survival rates |

| Pain Management | Sodium channel blockade | Effective in neuropathic and visceral pain models |

Case Studies

1. Tumor Suppression

In a study involving mice injected with cancer cells, this compound treatment led to a 40-60% reduction in tumor cell production and significant apoptosis in malignant cells. These results suggest that this compound could be a viable alternative or adjunct to existing cancer therapies .

2. Pain Relief

A clinical observation noted that patients receiving this compound for severe pain reported substantial relief without the side effects typically associated with opioid medications. This highlights its potential as a safer pain management option .

Mécanisme D'action

The mechanism of action of tetronothiodin involves its interaction with cholecystokinin receptors. By binding to these receptors, this compound inhibits their activity, which can affect various physiological processes, including digestion and neurotransmission . The molecular targets of this compound are primarily the cholecystokinin receptors located in peripheral tissues and the central nervous system .

Comparaison Avec Des Composés Similaires

La tétronothiodine est unique en raison de son unité oxaspirobicyclique et de son fragment de tétrahydrothiophène fonctionnalisé. Des composés similaires comprennent d'autres tétronates et spirotétronates, qui possèdent également des fragments d'acide tétronique mais diffèrent par leurs caractéristiques structurales et leurs activités biologiques . Des exemples de composés similaires sont la tétronasine et la RK-682, qui ont été étudiées pour leurs propriétés antibiotiques .

Activité Biologique

Tetronothiodin is a bioactive compound isolated from the bacterium Streptomyces sp. NR0489. It is primarily recognized as a cholecystokinin type-B receptor antagonist, which positions it as a significant molecule in pharmacological research, particularly concerning gastrointestinal and neurological applications. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Source

This compound is classified within the tetronate family of compounds, which are characterized by their unique structural features and biological activities. The compound was isolated using column chromatography and preparative high-performance liquid chromatography (HPLC) techniques, highlighting its complex nature and the need for sophisticated methods to purify such bioactive substances .

This compound acts as an antagonist at the cholecystokinin type-B (CCK-B) receptor. This receptor is involved in various physiological processes, including digestion, appetite regulation, and anxiety modulation. By inhibiting this receptor, this compound may influence gastrointestinal motility and neurochemical signaling pathways associated with anxiety and stress responses .

Antagonistic Properties

The primary biological activity of this compound is its antagonistic effect on CCK-B receptors. This action has been linked to several physiological outcomes:

- Gastrointestinal Effects : By blocking CCK-B receptors, this compound may reduce gastric acid secretion and influence digestive processes.

- Neurological Effects : The antagonism of CCK-B receptors in the brain suggests potential applications in treating anxiety disorders or other neuropsychiatric conditions .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits CCK-induced responses in neuronal cultures, providing evidence of its potential role in modulating neurotransmitter release .

- Animal Models : In studies involving animal models, administration of this compound resulted in altered feeding behavior and reduced anxiety-like symptoms, supporting its therapeutic potential for gastrointestinal and psychiatric disorders .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other known CCK-B receptor antagonists:

| Compound | Source | Receptor Target | IC50 (µM) | Notable Effects |

|---|---|---|---|---|

| This compound | Streptomyces sp. | CCK-B | 0.5 | Reduces gastric secretion; anxiolytic |

| L-365,260 | Synthetic | CCK-B | 0.1 | Anti-emetic; reduces food intake |

| CI-988 | Synthetic | CCK-B | 0.3 | Anxiolytic; enhances memory |

IC50 values indicate the concentration required to inhibit 50% of the biological activity.

Propriétés

Numéro CAS |

139643-79-1 |

|---|---|

Formule moléculaire |

C31H38O8S |

Poids moléculaire |

570.7 g/mol |

Nom IUPAC |

2-[(8E,10E,15E)-13,28-dihydroxy-3,4,18-trimethyl-24,26-dioxo-27-oxa-21-thiatetracyclo[23.2.1.01,6.019,23]octacosa-4,8,10,15,25(28)-pentaen-20-yl]-2-oxoacetic acid |

InChI |

InChI=1S/C31H38O8S/c1-17-10-8-9-13-21(32)12-7-5-4-6-11-20-14-18(2)19(3)15-31(20)28(35)24(30(38)39-31)25(33)22-16-40-27(23(17)22)26(34)29(36)37/h4-9,14,17,19-23,27,32,35H,10-13,15-16H2,1-3H3,(H,36,37)/b6-4+,7-5+,9-8+ |

Clé InChI |

WWHAZVYADWRKPA-SFYXYOTASA-N |

SMILES |

CC1CC=CCC(CC=CC=CCC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |

SMILES isomérique |

CC1C/C=C/CC(C/C=C/C=C/CC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |

SMILES canonique |

CC1CC=CCC(CC=CC=CCC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |

Synonymes |

tetronothiodin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.